molecular formula C10H16N4 B15123998 N-(2-Pyrimidylmethyl)piperidin-4-amine

N-(2-Pyrimidylmethyl)piperidin-4-amine

Cat. No.: B15123998
M. Wt: 192.26 g/mol
InChI Key: UGEKYXFHTBQOOQ-UHFFFAOYSA-N
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Description

Contextual Importance of Piperidine (B6355638) and Pyrimidine (B1678525) Scaffolds in Drug Discovery and Medicinal Chemistry

The development of new pharmaceuticals is heavily reliant on the use of heterocyclic compounds, which are integral to the structure of many bioactive molecules. Among these, nitrogen-containing heterocycles are of particular importance due to their ability to engage in various biological interactions.

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry. Their prevalence in nature, from alkaloids to nucleic acids, underscores their evolutionary selection for biological roles. In synthetic drugs, these scaffolds provide a rigid framework for the spatial orientation of functional groups, enabling precise interactions with biological targets such as enzymes and receptors. The presence of nitrogen atoms can also influence a molecule's physicochemical properties, such as basicity and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profiles.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of pharmaceuticals. evitachem.comnih.gov Its derivatives are found in over twenty classes of drugs, highlighting its versatility and importance in drug design. nih.gov The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to bind to a wide range of biological targets. This has led to the development of piperidine-containing drugs with diverse therapeutic applications. orientjchem.orgachemblock.com

Table 1: Examples of Pharmacological Activities of Piperidine Derivatives

Pharmacological Activity Examples of Drug Classes
Anticancer Kinase inhibitors, Apoptosis inducers nih.govmdpi.com
Antiviral Entry inhibitors, Protease inhibitors
Analgesic Opioid receptor agonists
Antipsychotic Dopamine (B1211576) receptor antagonists
Anti-Alzheimer's Acetylcholinesterase inhibitors nih.gov

The pyrimidine ring is another cornerstone of medicinal chemistry, most notably as a core component of the nucleobases uracil, thymine, and cytosine in nucleic acids. semanticscholar.org This fundamental biological role has inspired the development of a multitude of pyrimidine-based drugs that act as antimetabolites, interfering with nucleic acid synthesis and repair. mdpi.com Beyond anticancer applications, pyrimidine derivatives have demonstrated a broad spectrum of biological activities. semanticscholar.orgmdpi.com

Table 2: Therapeutic Applications of Pyrimidine Derivatives

Therapeutic Area Mechanism of Action/Drug Class
Oncology Antimetabolites (e.g., 5-Fluorouracil), Kinase inhibitors researchgate.net
Infectious Diseases Antiviral (e.g., Zidovudine), Antibacterial (e.g., Trimethoprim) nih.gov
Metabolic Disorders Dipeptidyl peptidase-4 (DPP-4) inhibitors
Inflammatory Diseases Anti-inflammatory agents semanticscholar.org

Rationale for Comprehensive Research on N-(2-Pyrimidylmethyl)piperidin-4-amine

The specific molecular architecture of this compound warrants in-depth investigation due to the strategic combination of its pharmacophoric elements and its potential to occupy a unique area of chemical space.

The conjugation of a pyrimidine ring with a piperidine moiety in this compound creates a hybrid molecule with the potential for synergistic or additive pharmacological effects. nih.gov This concept of molecular hybridization aims to develop compounds that can interact with multiple biological targets or exhibit improved efficacy and a better safety profile compared to their individual components. The pyrimidine group can engage in hydrogen bonding and π-stacking interactions, while the piperidine ring provides a flexible linker and can interact with hydrophobic pockets of target proteins. This dual functionality may lead to enhanced binding affinity and selectivity. Research into pyrimidine-piperazine hybrids has shown that such combinations can indeed enhance biological activity. researchgate.net

The exploration of novel chemical structures is a critical endeavor in the quest for new medicines. This compound represents a unique arrangement of its constituent parts, placing it in a relatively unexplored region of chemical space. The synthesis and biological evaluation of such novel compounds are essential for identifying new lead structures with unique biological activity profiles. By investigating molecules like this compound, researchers can potentially uncover new therapeutic agents for a variety of diseases, including cancer and infectious diseases, thereby expanding the arsenal (B13267) of available treatments. evitachem.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

N-(pyrimidin-2-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C10H16N4/c1-4-12-10(13-5-1)8-14-9-2-6-11-7-3-9/h1,4-5,9,11,14H,2-3,6-8H2

InChI Key

UGEKYXFHTBQOOQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NCC2=NC=CC=N2

Origin of Product

United States

Synthetic Methodologies for N 2 Pyrimidylmethyl Piperidin 4 Amine and Its Derivatives

Strategic Approaches for Constructing the Piperidine-4-amine Core

The formation of the substituted piperidine (B6355638) ring is a critical first stage in the synthesis. This can be achieved either by modifying a pre-existing piperidine derivative or by constructing the ring from acyclic precursors through cyclization reactions.

Reductive amination is a cornerstone of C-N bond formation and is widely employed for the synthesis of piperidine derivatives. researchgate.netmdpi.com The process typically involves the reaction of a ketone, such as a protected N-Boc-4-piperidone, with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. researchgate.net This two-step sequence is often performed in a single pot. nih.gov

A variety of reducing agents can be used, each with specific advantages. Mild and selective reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common. nih.gov Other hydrides such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are also effective. researchgate.netmdpi.com Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) represents another robust method. researchgate.net

Table 1: Common Reducing Agents for Piperidine Synthesis via Reductive Amination
Reducing AgentAbbreviationKey CharacteristicsReference
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and selective, widely used for one-pot reactions, tolerates a range of functional groups. nih.gov
Sodium CyanoborohydrideNaBH₃CNEffective at slightly acidic pH, but highly toxic. researchgate.net
Sodium BorohydrideNaBH₄Cost-effective and common, often used in protic solvents like methanol. mdpi.com
Hydrogen Gas / Palladium on CarbonH₂/Pd/CClassic hydrogenation method, highly efficient but requires specialized pressure equipment. researchgate.net

Annulation and cyclization reactions build the piperidine ring from simpler, non-cyclic starting materials. These methods offer a high degree of control over the substitution pattern of the final product. nih.gov

Annulation reactions , such as the aza-Robinson annulation, create a new ring onto an existing molecular fragment. nih.govacs.org This strategy involves a sequence of reactions, typically a conjugate addition followed by an intramolecular aldol (B89426) condensation, to form the fused bicyclic system which can be further processed to yield the desired piperidine. nih.govacs.org For example, a cyclic imide can react with a vinyl ketone in a NaOEt-catalyzed conjugate addition, and the resulting intermediate can then undergo a TfOH-mediated intramolecular cyclization. nih.gov

Intramolecular cyclization involves a single precursor molecule that contains all the necessary atoms to form the ring. nih.gov The reaction creates a new C-N or C-C bond to close the ring. mdpi.com A variety of substrates and catalysts can be employed, including metal-catalyzed cyclizations and radical-mediated processes, to form the six-membered piperidine structure. nih.gov The Dieckmann condensation, an intramolecular reaction of diesters, is a classic method used to synthesize 4-piperidone (B1582916) precursors, which can then be converted to piperidine-4-amine. dtic.mil

Introduction of the 2-Pyrimidylmethyl Moiety

Once the piperidine-4-amine core is obtained, the final step is to attach the 2-pyrimidylmethyl group to the primary amine at the C4 position. This is typically accomplished through N-alkylation via nucleophilic substitution or through modern cross-coupling methodologies.

The most direct approach for introducing the 2-pyrimidylmethyl group is through a nucleophilic substitution reaction. evitachem.com In this method, the nitrogen atom of the piperidin-4-amine acts as the nucleophile. It attacks an electrophilic pyrimidine (B1678525) precursor, such as 2-(chloromethyl)pyrimidine (B1313406) or 2-(bromomethyl)pyrimidine. The reaction results in the displacement of the halide leaving group and the formation of the desired C-N bond. nih.govmdpi.com Such reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and in a polar solvent to facilitate the reaction. nih.gov The electron-deficient nature of the pyrimidine ring can facilitate nucleophilic substitution reactions. youtube.com

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile alternative to classical nucleophilic substitution for forming C-N bonds. nih.govresearchgate.net This methodology can be adapted to couple piperidin-4-amine with a 2-halopyrimidine. The reaction requires a palladium catalyst, such as dichlorobis(triphenylphosphine)Pd(II), a suitable phosphine (B1218219) ligand like Xantphos, and a base (e.g., sodium tert-butoxide). nih.gov While often used for N-arylation, the principles can be extended to N-alkylation, providing a robust method that often succeeds where traditional SₙAr reactions are less efficient. nih.govnih.gov

Table 2: Comparison of Methods for Attaching the 2-Pyrimidylmethyl Moiety
MethodAdvantagesDisadvantagesReference
Nucleophilic SubstitutionDirect, often uses readily available and cheaper reagents.May require harsh conditions; limited by the reactivity of the halide precursor. nih.govmdpi.com
Buchwald-Hartwig CouplingBroad substrate scope, high functional group tolerance, generally milder conditions.Requires expensive palladium catalysts and ligands; reaction setup can be more complex. nih.gov

Chemical Modification and Functionalization Strategies for N-(2-Pyrimidylmethyl)piperidin-4-amine Analogues

To explore structure-activity relationships, analogues of the parent compound are often synthesized. This involves the chemical modification of the core structure at various positions. Advanced techniques allow for the precise and selective introduction of new functional groups.

One sophisticated strategy is the site-selective C-H functionalization of the piperidine ring. nih.gov Using specific rhodium catalysts, it is possible to direct the insertion of carbene fragments to the C2, C3, or C4 positions of the piperidine ring with high chemo- and stereoselectivity. The choice of catalyst and the nature of the protecting group on the piperidine nitrogen are crucial for controlling the site of functionalization. nih.gov For instance, N-Boc-piperidine can be functionalized at the C2 position, while other protecting groups can direct the reaction to the C4 position. nih.gov

Other functionalization strategies include:

Modification of the Pyrimidine Ring: If the pyrimidine ring bears other reactive handles (like additional halides or tosylates), further cross-coupling reactions (e.g., Suzuki or Hiyama couplings) can be performed to introduce new aryl or vinyl groups. nih.govsemanticscholar.org

Derivatization of the Piperidine Nitrogen: The secondary nitrogen atom within the piperidine ring can be subjected to alkylation, acylation, or reductive amination to generate further analogues.

These modification strategies enable the creation of a library of related compounds, which is essential for medicinal chemistry research and the development of new chemical entities.

Alkylation and Acylation of Amine Functionalities

The piperidine and pyrimidine moieties of the target molecule possess nitrogen atoms that can be readily functionalized through alkylation and acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modulating the compound's properties.

One common strategy involves the reductive amination of a piperidine precursor, such as 4-amino-1-Boc-piperidine. nih.gov This method allows for the introduction of various groups at the secondary amine of the piperidine ring. The process is typically followed by coupling with an appropriate electrophile and subsequent deprotection of the Boc group. nih.gov

N-alkylation can also be performed on the pyrimidin-2-amine core. For instance, reacting 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) with an alkyl bromide like 2,4-dimethylbenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in DMF yields the corresponding N-alkylated product. nih.gov A more advanced concept for selective secondary amine synthesis is "self-limiting alkylation," which utilizes N-aminopyridinium salts as ammonia (B1221849) surrogates. This approach involves a sequence of N-arylation followed by N-alkylation and in-situ depyridylation. chemrxiv.org Treatment of an N-aryl-N-aminopyridinium salt with an alkyl halide and a suitable base can lead to the desired secondary amine. chemrxiv.org

Acylation of the piperidine nitrogen is another key transformation. For example, the synthesis of 4-aryl 4-acyl piperidine derivatives can be achieved using various reagents and conditions. google.com In the synthesis of related pharmaceutical intermediates, N-acylation of an anilino-ester precursor was effectively carried out using propionyl chloride. researchgate.net The choice of solvent and reagents is crucial for optimizing the yield of such acylation reactions. researchgate.net

Table 1: Representative Conditions for Alkylation and Acylation Reactions
Reaction TypeSubstrateReagents and ConditionsProduct TypeSource
Reductive Amination4-amino-1-Boc-piperidineAldehyde/Ketone, reducing agentN-substituted piperidine nih.gov
N-Alkylation4-(pyridin-3-yl)pyrimidin-2-amine2,4-dimethylbenzyl bromide, K₂CO₃, DMF, 130 °CN-alkylated pyrimidinamine nih.gov
Self-Limiting AlkylationN-aryl-N-aminopyridinium saltAlkyl iodide, CsOAc or Cs₂CO₃, MeCN, 70 °CSecondary aryl alkyl amine chemrxiv.org
N-AcylationMethyl 4-(phenylamino)piperidine-4-carboxylatePropionyl chlorideN-acylated piperidine researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

Achieving stereocontrol in the synthesis of piperidine derivatives is of great importance, as the stereochemistry can be critical to the biological activity of the final compounds. google.com Several methods have been developed for the stereoselective construction of the piperidine ring.

One effective approach employs chiral auxiliaries to direct the stereochemical outcome of reactions. For example, D-arabinopyranosylamine has been used as a stereodifferentiating carbohydrate auxiliary. researchgate.net A domino Mannich–Michael reaction of Danishefsky's diene with aldimines derived from this auxiliary can produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can be further transformed into variously substituted chiral piperidines. researchgate.net

Gold-catalyzed reactions have also emerged as a powerful tool. A one-pot synthesis of piperidin-4-ols can be achieved through a sequence involving a gold-catalyzed cyclization of an N-homopropargyl amide, followed by chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This modular {[2+3]+1} annulation approach demonstrates excellent diastereoselectivity in the ring formation step. nih.gov

Hydrogenation of pyridine (B92270) precursors is a common route to piperidines, and modern methods focus on achieving high stereoselectivity. nih.gov The use of specific metal catalysts, such as rhodium(I) with a P-chiral bisphosphorus ligand, allows for the enantioselective asymmetric hydrogenation of tetrasubstituted enamides to yield chiral piperidines. nih.gov Similarly, stereoselective hydrogenation of unsaturated piperidinones, followed by reduction, can provide cis-configured 2,4-disubstituted piperidines. nih.gov

Table 2: Comparison of Stereoselective Synthesis Methods for Piperidine Derivatives
MethodKey Reagents/CatalystKey IntermediateStereochemical ControlSource
Chiral AuxiliaryD-arabinopyranosylamineN-arabinosyl dehydropiperidinoneHigh diastereoselectivity researchgate.net
Gold-Catalyzed CyclizationPPh₃AuNTf₂Cyclic imidateExcellent diastereoselectivity nih.gov
Asymmetric HydrogenationRhodium(I) with P-chiral ligandUnsaturated piperidinoneHigh enantioselectivity nih.gov

Advanced Biocatalytic and Radical Approaches for Piperidine Functionalization

Modern synthetic chemistry seeks to functionalize complex molecules with high precision and efficiency. For saturated heterocycles like piperidine, combining biocatalysis with radical chemistry offers a powerful strategy for modular, enantiospecific, and diastereoselective derivatization. researchgate.netnih.govresearchgate.net This approach addresses the challenge of functionalizing the three-dimensional piperidine scaffold, which is less developed compared to methods for flat, aromatic systems. nih.govresearchgate.netchemrxiv.org

The strategy typically begins with a robust and scalable biocatalytic carbon-hydrogen (C–H) oxidation step. chemrxiv.orgchemistryviews.org Specific enzymes, such as engineered proline-4-hydroxylases (P4Hs) or ectoine (B1671093) 5-hydroxylase, can introduce hydroxyl groups at specific positions on the piperidine ring with high selectivity. chemistryviews.org This enzymatic hydroxylation provides access to valuable, enantiopure hydroxy-piperidine derivatives from inexpensive starting materials. chemrxiv.orgchemistryviews.org

Following the biocatalytic step, the hydroxylated intermediates are subjected to radical cross-coupling reactions. chemistryviews.org Methods like Ni-electrocatalytic decarboxylative cross-coupling can be used to chemoselectively couple the functionalized piperidines with partners like aryl iodides. chemistryviews.org This combination of biocatalytic C-H oxidation and radical cross-coupling streamlines the synthesis of complex, 3D molecules, offering a generalizable strategy for accessing diverse molecular architectures that is appealing for both medicinal and process chemistry. researchgate.netnih.govresearchgate.net

Table 3: Biocatalytic and Radical Functionalization Strategy
StepMethodologyKey FeaturesExampleSource
1Biocatalytic C-H OxidationScalable, enantiospecific, site-selectiveHydroxylation of carboxylated piperidines using engineered P4Hs or SaEctD chemistryviews.org
2Radical Cross-CouplingModular, chemoselectiveNi-electrocatalytic decarboxylative coupling with aryl iodides chemistryviews.org

Reaction Optimization and Scalability Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale, industrial process requires careful optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and robustness. For a key pharmaceutical intermediate, every step of the synthetic route is subject to scrutiny and refinement. researchgate.net

Optimization efforts often focus on improving reaction yields and minimizing impurities. In a multi-step synthesis of a fentanyl analogue intermediate, an optimized Strecker-type condensation yielded the initial product in approximately 90% yield. researchgate.net Subsequent steps, including hydrolysis and N-debenzylation, were examined under various conditions to achieve near-quantitative yields. researchgate.net Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. For instance, the Buchwald-Hartwig amination, a common method for forming C-N bonds in related pyrimidine derivatives, requires careful selection of a palladium catalyst, a phosphine ligand, and a base to achieve good to moderate yields. nih.govmdpi.com

Scalability is a primary concern. Synthetic methods that are robust and use readily available, inexpensive starting materials are preferred. The biocatalytic approaches described previously are noted for their potential scalability, providing a reliable supply of key chiral intermediates. chemrxiv.org In medicinal chemistry programs, optimization is also driven by the need to improve the compound's properties, such as potency and metabolic stability. nih.gov Initial hits from screening often have liabilities, such as poor stability in liver microsomes, which necessitates medicinal chemistry efforts to identify more stable analogs. nih.gov This iterative process of synthesis, testing, and optimization is central to developing viable compounds.

Compound Index

Structure Activity Relationship Sar Studies of N 2 Pyrimidylmethyl Piperidin 4 Amine Derivatives

Systematic Modulations of the Pyrimidine (B1678525) Ring in N-(2-Pyrimidylmethyl)piperidin-4-amine

The pyrimidine ring serves as a crucial pharmacophore, and its electronic and steric properties are pivotal for molecular recognition and binding.

Research into related pyrimidine-containing compounds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, has demonstrated that the substitution pattern on the pyrimidine ring is a key determinant of activity. nih.gov The position and electronic nature of substituents can drastically alter the molecule's interaction with its biological target.

Table 1: Illustrative SAR of Pyrimidine Ring Modifications Based on principles from related pyrimidine series.

Compound Modification on Pyrimidine Ring Relative Activity
Parent UnsubstitutedBaseline
Analog 1A 4-Chloro substituentIncreased
Analog 1B 5-Methoxy substituentDecreased
Analog 1C 4,6-Dimethyl substituentsSignificantly Increased
Analog 1D 4-Phenyl substituentVariable; depends on target pocket

Structural Variations within the Piperidine-4-amine Substructure

The piperidine-4-amine moiety is another critical component, often anchoring the molecule in the binding site and contributing to its physicochemical properties.

Modifications at both the nitrogen and carbon atoms of the piperidine (B6355638) ring have profound effects on biological activity. acs.org

Piperidine Nitrogen (N1): The basicity of the piperidine nitrogen is often crucial for forming salt bridges or hydrogen bonds with the target. Substituents on this nitrogen can modulate this basicity and introduce additional points of interaction.

Piperidine Carbons (C2, C3, C4): The position of substituents on the piperidine ring carbons strongly influences inhibitory activity. acs.org Studies on other piperidine-containing molecules have shown that substitution at the C4 position is often favored over other positions. nih.gov For example, a para-hydroxy substitution on a piperidine ring demonstrated maximal inhibitory activity in one series of MAO inhibitors. acs.org Direct functionalization of the C4 position can be achieved by sterically shielding the electronically favored C2 position. nih.gov The introduction of small amino functional groups or hydroxyl groups can also lead to compounds with higher activity. acs.org

The conformation of the piperidine ring plays a significant role in orienting its substituents for optimal interaction with a biological target. The ring typically adopts a stable chair conformation, but the orientation of substituents (axial vs. equatorial) can be critical.

Table 2: Impact of Piperidine Substructure Variations Illustrative examples based on SAR principles for piperidine derivatives.

Compound Modification on Piperidine Ring Key Observation Relative Potency
Parent Unsubstituted piperidin-4-amineBaseline1x
Analog 2A N-Methyl substitutionIncreased lipophilicity, altered basicity2x
Analog 2B C4-Hydroxyl substitutionIntroduced H-bond donor5x
Analog 2C Conformational restriction (e.g., bridging)Reduced flexibility, enhanced binding10x

Role of the Methyl Linker in Bridging Pharmacophores

The methyl group connecting the pyrimidine and piperidine moieties is more than a simple spacer. This linker plays a crucial role in establishing the correct spatial orientation between the two pharmacophoric rings. researchgate.net Its length and flexibility are critical for allowing the two ring systems to simultaneously occupy their respective binding pockets.

The "magic methyl" effect, where the addition of a single methyl group can dramatically improve pharmacological properties, is a well-documented phenomenon in drug design. nih.govnih.gov This linker can influence the molecule's conformational flexibility. In some contexts, a degree of flexibility conferred by a methylene (B1212753) linker is essential for activity. nih.gov It can also create favorable hydrophobic interactions with the target protein and can affect metabolic stability and solubility. nih.gov

Deriving SAR Generalizations from Homologous Series of this compound Analogues

By systematically synthesizing and evaluating homologous series of this compound analogues, several key SAR generalizations can be derived.

Pyrimidine Ring: Small, electron-withdrawing, or lipophilic substituents at specific positions (e.g., C4) on the pyrimidine ring are often beneficial for activity. The nitrogen atoms are key hydrogen bond acceptors.

Piperidine Moiety: The basic nitrogen of the piperidine is a critical interaction point. Substitutions at the C4 position of the piperidine ring, particularly with groups capable of hydrogen bonding, tend to enhance potency. acs.org Conformational restriction of the piperidine ring is a highly effective strategy for increasing activity. nih.govresearchgate.net

Linker: The methyl linker provides the optimal distance and angle between the two ring systems for many targets, though variations in linker length could be explored for target-specific optimization.

In essence, the optimal analogue in this series often features a substituted pyrimidine ring for enhanced binding and a conformationally constrained piperidine-4-amine moiety for improved potency and selectivity, all correctly positioned by the methyl linker.

Biological Target Identification and Molecular Mechanisms of N 2 Pyrimidylmethyl Piperidin 4 Amine and Its Analogues

Elucidation of Specific Receptor Interactions

The structural motifs present in N-(2-Pyrimidylmethyl)piperidin-4-amine, namely the piperidine (B6355638) and pyrimidine (B1678525) rings, are found in various biologically active molecules that interact with critical receptors in the central nervous system.

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein-coupled receptor that modulates monoaminergic systems, making it a target for neuropsychiatric disorders. Research has shown that certain piperidine-containing compounds can act as agonists at this receptor. A study focused on a series of 4-(2-aminoethyl)piperidine derivatives identified several compounds with potent TAAR1 agonistic activity. nih.govnih.gov This research revealed that the 4-(2-aminoethyl)piperidine core is a viable scaffold for TAAR1 modulation. nih.gov Structure-activity relationship (SAR) studies demonstrated that substitutions on the aromatic portion of these molecules significantly influence their agonistic activity. nih.gov The most active compounds from this study exhibited EC50 values for TAAR1 agonism ranging from 0.033 to 0.112 μM. nih.govnih.gov These findings suggest that related piperidine structures, potentially including derivatives of this compound, could exhibit similar activity at TAAR1, a hypothesis that warrants further investigation.

Table 1: TAAR1 Agonistic Activity of Selected Piperidine Analogues

Compound Core Structure Agonistic Activity (EC50)
AP163 4-(2-aminoethyl)piperidine 0.033 - 0.112 µM

This table is generated based on data from studies on related piperidine analogues, not this compound itself.

N-Methyl-D-Aspartate (NMDA) receptors, crucial for synaptic plasticity and memory, are modulated by endogenous polyamines like spermine (B22157) and spermidine. nih.govnih.gov These compounds can enhance the activity of the NMDA receptor. nih.gov Synthetic polyamines and related molecules containing piperidine rings have been investigated for their ability to modulate NMDA receptor function. meduniwien.ac.at The interaction is complex, with evidence suggesting at least two distinct polyamine binding sites on the NMDA receptor complex. acs.org The modulation is dependent on factors such as the distance between amino groups and the lipophilicity of the molecule. acs.org Some piperidine-containing compounds have been synthesized and evaluated as inhibitors of [3H]MK-801 binding, which is a measure of NMDA receptor channel blocking. meduniwien.ac.at For instance, incorporating the amino group of a 4-aminobutyl side chain into a piperidine ring was a tolerated modification in a series of potent polyamine-sensitive NMDA receptor inhibitors. meduniwien.ac.at This indicates that the piperidine moiety can be a key structural element for interaction with the polyamine binding sites on the NMDA receptor.

Characterization of Enzyme Inhibition Profiles

The pyrimidine and piperidine moieties are also implicated in the inhibition of various enzymes, highlighting the broad biological potential of compounds like this compound.

Ergosterol is a vital component of fungal cell membranes, and its biosynthesis pathway is a major target for antifungal drugs. mdpi.comnih.gov A class of 4-aminopiperidines has been identified as novel antifungal agents that inhibit two key enzymes in this pathway: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2). mdpi.comnih.gov Inspired by established antifungals like fenpropidin (B1672529) and amorolfine, researchers synthesized a library of over 30 4-aminopiperidine (B84694) derivatives. mdpi.comnih.gov Structure-activity relationship studies revealed that combining a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with an n-dodecyl residue at the 4-amino group resulted in potent antifungal activity against clinically relevant species like Candida spp. and Aspergillus spp. mdpi.comnih.gov Analysis of the sterol patterns in fungi treated with these compounds confirmed the inhibition of sterol C14-reductase and sterol C8-isomerase. mdpi.comnih.gov For example, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine were identified as promising candidates for further development. mdpi.comnih.gov

Table 2: Antifungal Activity of 4-Aminopiperidine Derivatives

Compound Target Fungi Putative Mechanism of Action
1-benzyl-N-dodecylpiperidin-4-amine Candida spp., Aspergillus spp. Inhibition of sterol C14-reductase and sterol C8-isomerase

This table is generated based on data from studies on related 4-aminopiperidine analogues.

Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for the production of nitric oxide in the nervous system. Overproduction of nitric oxide is implicated in neurodegenerative diseases, making selective nNOS inhibitors a therapeutic goal. acs.org A series of 2,4-disubstituted pyrimidines have been developed as potent and selective nNOS inhibitors. acs.orgnih.gov These compounds were designed based on the rationale that a 2-imidazolylpyrimidine core could coordinate with the heme iron in the active site of the enzyme, a less common approach than designing arginine mimetics. acs.org The potency and selectivity of these inhibitors are influenced by the position of a secondary amine and the length of a linker chain. nih.gov For instance, compound 9 from one study, which features a six-atom linker, was found to be one of the most potent inhibitors in its series with a Ki value of 0.019 μM for nNOS. acs.org The secondary amine in this compound is able to form dual salt bridges with the heme propionates, contributing to its high affinity. acs.org

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and is overexpressed in various cancers, making it an attractive target for anticancer drugs. nih.govrsc.org A series of novel pyrimidin-2-amine derivatives have been designed and evaluated as potent PLK4 inhibitors. nih.gov By employing a scaffold hopping strategy, researchers developed compounds with an aminopyrimidine core that showed strong PLK4 inhibitory activity. nih.gov For example, compound 8h from one such study displayed a PLK4 IC50 of 0.0067 μM. nih.govrsc.org Molecular docking studies revealed that the aminopyrimidine core forms key interactions with the hinge region of the kinase. nih.gov Further optimization led to the discovery that introducing hydrophilic fragments could enhance the potency, as seen with compound 8h . nih.gov Another study on 5-chlorine-2-amino-pyrimidine derivatives identified compound 5f as an exceptionally potent PLK4 inhibitor with an IC50 of 0.8 nM. rsc.org

Table 3: PLK4 Inhibitory Activity of Pyrimidin-2-amine Derivatives

Compound PLK4 Inhibition (IC50)
Compound 3b 0.0312 µM
Compound 3r 0.0174 µM
Compound 8h 0.0067 µM

This table is generated based on data from studies on related pyrimidin-2-amine derivatives.

NLRP3 Inflammasome Inhibition by Piperidine-Containing Scaffolds

The piperidine moiety is a key structural feature in a class of molecules identified as inhibitors of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, a multi-protein complex that, upon activation by a wide array of stimuli, triggers inflammatory responses. mdpi.com This activation leads to the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC) and the subsequent activation of pro-caspase-1. acs.orgnih.gov Activated caspase-1 then processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their mature, active forms, which are released from the cell, often through a form of inflammatory cell death known as pyroptosis. acs.org

Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.govresearchgate.net Consequently, it has become a significant target for therapeutic intervention. mdpi.com Studies have shown that compounds incorporating a piperidine scaffold can effectively inhibit the formation and activation of the NLRP3 inflammasome. acs.org The mechanism of these inhibitors often involves direct interaction with the NLRP3 protein. For instance, surface plasmon resonance (SPR) assays have confirmed that certain piperidine-containing hybrid compounds exhibit a significant binding affinity for the NLRP3 protein. acs.org This binding is thought to interfere with the inflammasome's assembly, specifically by restraining the oligomerization of ASC, which is a crucial step in the activation cascade. acs.orgnih.gov By preventing this assembly, the piperidine-containing inhibitors block the downstream activation of caspase-1 and the subsequent release of IL-1β. acs.orgnih.gov

Exploration of Other Potential Enzymatic Targets (e.g., Kinases, Proteases)

Beyond the NLRP3 inflammasome, the structural motifs present in this compound suggest potential interactions with other enzymatic targets, particularly kinases and proteases. The pyrimidine ring is a well-known scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form hydrogen bonds and engage in π-stacking interactions within the ATP-binding pockets of these enzymes. evitachem.com

Analogues containing the 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold have been developed as potent, ATP-competitive inhibitors of Protein Kinase B (PKB, also known as Akt). nih.govresearchgate.net PKB is a serine/threonine kinase that plays a central role in cellular signaling pathways governing cell proliferation and survival, and its deregulation is common in cancer. nih.govresearchgate.net These compounds have demonstrated nanomolar inhibitory potency and selectivity for PKB over the closely related Protein Kinase A (PKA). nih.gov Further research into 7H-pyrrolo[2,3-d]pyrimidine-4-amines has identified potential inhibitory activity against Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPK1 and PfCDPK4), which are crucial for the parasite's life cycle. nih.gov

Additionally, other kinase targets have been identified for related heterocyclic compounds. For example, certain pyridine (B92270) sulfonamide derivatives have shown strong activity against kinases such as JNK1, JNK2, p38a, and V600E-BRAF. nih.gov While proteases have been less explored as direct targets for this specific chemical class, the inhibition of the NLRP3 inflammasome inherently involves modulating the activity of caspase-1, a cysteine protease, albeit indirectly by preventing its activation.

Modulation of Cellular Pathways and Phenotypes

The interaction of this compound analogues with their molecular targets translates into the modulation of various cellular processes, leading to observable changes in cell behavior and function.

Antiproliferative Effects in Cancer Cell Lines

Derivatives containing pyrimidine and piperidine scaffolds have demonstrated significant antiproliferative effects across a range of human cancer cell lines. This activity is often linked to the inhibition of kinases like PKB/Akt, which are critical for cancer cell growth and survival. nih.gov For example, 2-amino-4-(1-piperidine) pyridine has been shown to inhibit the proliferation of colon cancer cell lines DLD-1 and HT29 in a dose-dependent manner. nih.gov This compound was also found to induce apoptosis and cause cell cycle arrest. nih.gov

Similarly, various substituted pyrimidine derivatives have shown potent cytotoxic effects. Studies have documented the efficacy of these compounds against breast cancer (MCF-7, T-47D, MDA-MB-231), lung cancer (A549), and leukemia (HL-60) cell lines. wisdomlib.orgnih.govekb.eg The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), with several analogues exhibiting potency in the low micromolar and even nanomolar ranges. nih.govekb.eg

Compound Class/AnalogueCancer Cell LineEffectReported IC₅₀Reference
2-Amino-4-(1-piperidine) pyridineDLD-1 (Colon)Inhibited proliferation~50 µM at 72h nih.gov
2-Amino-4-(1-piperidine) pyridineHT29 (Colon)Inhibited proliferation~50 µM at 72h nih.gov
4-Amino-thieno[2,3-d]pyrimidine derivative (Compound 2)MCF-7 (Breast)Antiproliferative0.013 µM nih.gov
4-Amino-thieno[2,3-d]pyrimidine derivative (Compound 2)MDA-MB-231 (Breast)Antiproliferative0.056 µM nih.gov
Phosphanylidene Pyridine Derivative (Compound 6)HL-60 (Leukemia)Cytotoxic<12 µg/ml wisdomlib.org
Substituted Pyrimidine (Compound 2)MCF-7 (Breast)Anticancer1.9 µg/mL ekb.eg
Substituted Pyrimidine (Compound 2)HCT-29 (Colon)Anticancer2.5 µg/mL ekb.eg

Inhibition of Inflammatory Processes and Cytokine Release (e.g., IL-1β, Pyroptosis)

As a direct consequence of NLRP3 inflammasome inhibition, piperidine-containing compounds effectively suppress key inflammatory processes. The primary mechanism is the blockade of caspase-1 activation, which in turn prevents the maturation and release of the potent pro-inflammatory cytokine IL-1β. acs.orgnih.gov This reduction in IL-1β is a hallmark of NLRP3 inhibition and has been demonstrated in various cell-based assays, including in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

By halting the activation of the inflammasome cascade, these compounds also prevent pyroptosis, an inflammatory form of programmed cell death that contributes to tissue damage and the amplification of inflammatory signals. nih.gov Beyond the NLRP3 pathway, related compounds have shown broader anti-inflammatory effects. For example, some piperidine-like compounds exhibited excellent in vivo anti-inflammatory activity in mice, and certain sulfonamide derivatives were found to inhibit the production of other inflammatory mediators like prostaglandin (B15479496) E2 and nitric oxide in macrophages. nih.govscielo.org.mx This demonstrates a multi-faceted potential for modulating inflammatory responses.

Mechanisms of Action at the Molecular Level (e.g., Competitive Inhibition, Allosteric Modulation)

The molecular interactions underpinning the activity of this compound and its analogues can be categorized into distinct mechanisms of action.

For kinase inhibition, the predominant mechanism observed for pyrimidine-based analogues is competitive inhibition . nih.gov Specifically, compounds developed as PKB/Akt inhibitors act by competing with the endogenous ligand, ATP, for binding to the kinase's active site. nih.govresearchgate.net The pyrimidine scaffold is adept at mimicking the purine (B94841) ring of ATP, allowing it to occupy the ATP-binding pocket and thereby block the phosphorylation of downstream substrates. nih.gov

In the context of NLRP3 inflammasome inhibition, the mechanism appears to be direct binding to the target protein, which may be considered a form of non-competitive or allosteric modulation . Evidence suggests that certain piperidine-containing inhibitors bind directly to the NLRP3 protein itself, at a site distinct from the ATP-binding (Walker A) motif, to prevent the conformational changes necessary for its activation and subsequent oligomerization. mdpi.comacs.orgnih.gov

Furthermore, the broader family of pyrimidine-containing heterocyclic compounds has been shown to act as negative allosteric modulators (NAMs) on other targets, such as metabotropic glutamate (B1630785) receptors (mGlus). nih.gov NAMs bind to a site on the receptor (an allosteric site) that is different from the primary (orthosteric) binding site for the endogenous ligand. This binding reduces the receptor's affinity or efficacy for its natural ligand, thereby dampening its signaling activity. nih.gov While not yet demonstrated for this compound itself, this precedent suggests that allosteric modulation is a plausible mechanism of action for this chemical class against various protein targets.

Computational Chemistry and in Silico Approaches in N 2 Pyrimidylmethyl Piperidin 4 Amine Research

Structure-Based Drug Design Strategies

When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) strategies can be employed. These methods use the target's structural information to design ligands with high affinity and selectivity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov For N-(2-Pyrimidylmethyl)piperidin-4-amine, docking simulations would be used to place the molecule into the active site of a known target, such as a kinase or receptor, to predict its binding mode and estimate its binding affinity. researchgate.netnih.gov

The simulation calculates a "docking score," which is an estimate of the binding free energy, and identifies key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues in the active site. nih.gov For example, docking studies on pyrimidine (B1678525) derivatives targeting the VEGFR-2 kinase have shown crucial hydrogen bond interactions with key residues like Asp1044 and Glu883. nih.gov Similarly, research on other pyrimidine-based inhibitors has identified critical interactions with residues in the hinge region of kinases. mdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound
Protein Target (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase X (e.g., 1M17)-8.5Glu883, Cys917Hydrogen Bond with Pyrimidine N, Piperidine (B6355638) NH2
Asp1044Salt Bridge with protonated Piperidine Amine
Val846, Leu1033Hydrophobic interaction with Pyrimidine Ring

These predictions are invaluable for understanding the structure-activity relationship at a molecular level and for proposing specific modifications to the this compound scaffold to improve its binding affinity and selectivity. researchgate.net

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-target complex, typically lasting for nanoseconds to microseconds, provides insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. rsc.orgnih.gov

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over the simulation time, confirming the stability of key interactions identified in docking.

MD simulations can confirm the accuracy of docking results and reveal subtle conformational changes in the protein or ligand upon binding, which are crucial for a comprehensive understanding of the molecular recognition process. nih.govresearchgate.net

The gold standard in structure-based drug design is the determination of a co-crystal structure of the ligand bound to its target protein via X-ray crystallography. While no public co-crystal structure exists for this compound itself, analysis of co-crystal structures of related pyrimidine-based inhibitors provides a powerful template for understanding binding interactions. acs.orgacs.org

A co-crystal structure provides unambiguous, high-resolution information about:

The precise binding orientation of the ligand in the active site.

The specific hydrogen bonds, ionic interactions, and hydrophobic contacts that anchor the ligand.

The role of water molecules in mediating ligand-protein interactions.

Conformational changes in the protein upon ligand binding.

For instance, analysis of a co-crystal structure of a pyrimidine-based inhibitor bound to Mcl-1 revealed key interactions with residues like Val258, Asn260, and Arg263, guiding further optimization. acs.org This level of detail is unparalleled and allows medicinal chemists to make highly informed decisions for scaffold optimization, such as where to add or modify functional groups to enhance potency, improve selectivity, or address pharmacokinetic liabilities.

In Silico Prediction of Biological Activity Spectra and Target Landscape

The initial assessment of a novel compound's therapeutic potential often begins with the in silico prediction of its biological activity spectrum. This process uses sophisticated algorithms that have been trained on vast databases of known chemical structures and their corresponding experimental biological activities. For a compound like this compound, these predictive models can forecast a wide range of potential pharmacological effects, physiological actions, and mechanisms of action.

One widely used approach for this is the Prediction of Activity Spectra for Substances (PASS) online tool, which analyzes the structure of a molecule to estimate the probability of it exhibiting various biological activities. clinmedkaz.org The output is typically presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). Activities with a high Pa value and low Pi value are considered the most likely and warrant further investigation. researchgate.net For piperidine and pyrimidine derivatives, predicted activities can span a wide range, including potential as enzyme inhibitors, receptor ligands, and agents for treating conditions related to the central nervous system or cancer. clinmedkaz.orgnih.gov

Beyond predicting a general spectrum of activity, computational tools like SwissTargetPrediction can identify the most probable protein targets for a given compound. clinmedkaz.org These tools operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar protein targets. By comparing the structure of this compound to databases of known ligands, a ranked list of potential protein targets—such as G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes—can be generated. clinmedkaz.orgnih.gov This "target landscape" provides crucial insights into the compound's potential mechanisms of action and helps guide the design of focused biological assays.

Table 1. Representative Predicted Biological Activity Spectrum for a Piperidine-Pyrimidine Scaffold
Predicted Biological ActivityProbability to be Active (Pa)Probability to be Inactive (Pi)Potential Target Class
Kinase Inhibitor0.6850.021Enzymes
GPCR Ligand0.5900.045Receptors
Antineoplastic0.5100.078Various
Voltage-gated Ion Channel Blocker0.4500.062Ion Channels
Anti-inflammatory0.4250.110Enzymes/Receptors
Antiviral0.3800.095Various

Cheminformatics and Data Mining for this compound-Related Compounds

Cheminformatics and data mining are essential for placing this compound within the broader context of known chemical space and for uncovering valuable structure-activity relationships (SAR). These disciplines involve the analysis of large chemical datasets to identify patterns, similarities, and trends that can inform drug design and optimization.

The process often begins with defining the core scaffold of this compound and using it to perform substructure and similarity searches across large chemical databases (e.g., PubChem, ChEMBL, Scifinder). This allows researchers to retrieve and analyze all known compounds that share the same core structure or exhibit a high degree of structural similarity. The retrieved dataset can include patented compounds, molecules from scientific literature, and commercially available analogues.

By analyzing this collection of related compounds, researchers can:

Explore Chemical Space: Understand the structural diversity around the core scaffold, identifying which positions on the pyrimidine and piperidine rings have been modified and with what types of chemical groups. nih.gov

Identify Structure-Activity Relationships (SAR): If biological activity data is available for the retrieved analogues, data mining techniques can be used to correlate specific structural modifications with changes in potency, selectivity, or other biological outcomes. For example, analysis might reveal that adding a halogen to the pyrimidine ring consistently increases activity against a particular kinase.

Scaffold Hopping: Identify structurally different molecules that are predicted to have similar biological activity, which can provide alternative chemical series for development.

This data-driven approach helps to build a comprehensive understanding of the chemical neighborhood surrounding this compound, highlighting promising and unpromising avenues for structural modification and guiding the rational design of next-generation compounds with improved properties.

Table 2. Representative Examples of Structurally Related Compounds for Cheminformatic Analysis
Compound NameStructural Variation from Core ScaffoldPotential Research Focus
This compoundParent CompoundBaseline Activity Profile
N-((4-chloropyrimidin-2-yl)methyl)piperidin-4-amineSubstitution on pyrimidine ringEffect of electron-withdrawing groups on target binding
1-(2-Pyrimidylmethyl)piperidin-4-olModification of the piperidine amineImportance of the 4-amine group for activity
N-(2-Pyridylmethyl)piperidin-4-amineScaffold hopping (pyrimidine to pyridine)Impact of ring nitrogen placement on selectivity
N-(2-Pyrimidylmethyl)-3-methylpiperidin-4-amineSubstitution on piperidine ringSteric effects on receptor interaction

Analytical Methodologies for Research on N 2 Pyrimidylmethyl Piperidin 4 Amine

Chromatographic Techniques for Compound Characterization and Quantification

Chromatography is fundamental in the analysis of N-(2-Pyrimidylmethyl)piperidin-4-amine, enabling the separation of the compound from complex matrices for purity assessment and quantification.

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. However, the analysis of volatile amines by GC can be challenging due to their basicity and high polarity, which can lead to interactions with active sites in the GC system, resulting in poor peak shape and inaccurate quantification. gcms.czrestek.com To overcome these issues, specialized methodologies are employed.

Research Findings: For the analysis of basic compounds like this compound, highly inert capillary columns are required to ensure good chromatography. gcms.cz Columns with base-deactivated surfaces and specialized stationary phases are designed specifically for analyzing volatile amines, even in difficult matrices containing water or other polar solvents. restek.com These columns minimize peak tailing and provide robust, reproducible results. restek.com Flame Ionization Detection (FID) is a common detector for this type of analysis, offering excellent sensitivity for organic compounds. chromatographyonline.com In some cases, a Nitrogen-Phosphorus Detector (NPD) can be used for enhanced selectivity and sensitivity for nitrogen-containing compounds. A generic GC-FID method can be developed to analyze a wide range of volatile amines in a single chromatographic run, making it an efficient tool in pharmaceutical research and development. researchgate.net

Interactive Data Table: Representative GC-FID Method for this compound Analysis
ParameterValue
Column Agilent J&W CP-Volamine (30m x 0.32mm, 5.0µm) researchgate.net
Carrier Gas Helium
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temp 300 °C
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min
Hypothetical RT This compound: ~14.5 min
Hypothetical RT Piperidin-4-amine (starting material): ~9.8 min
Hypothetical RT 2-(Chloromethyl)pyrimidine (B1313406) (starting material): ~8.2 min

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile compounds like this compound and for profiling its degradation products. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Research Findings: In RP-HPLC, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For basic compounds like amines, mobile phase additives such as formic acid or trifluoroacetic acid are often used to improve peak shape and resolution by ensuring consistent ionization of the analyte. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrimidine (B1678525) ring in the molecule contains a chromophore that absorbs UV light. nih.gov The development of a robust HPLC method is critical for routine analysis and stability studies, allowing for the separation and quantification of the active compound from any process-related impurities or products formed during degradation studies. nih.govresearchgate.net

Interactive Data Table: Illustrative RP-HPLC Method for Purity Analysis
ParameterValue
Column Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp 30 °C
Hypothetical RT This compound: ~10.2 min
Hypothetical RT Polar Degradation Product: ~3.5 min
Hypothetical RT Non-polar Impurity: ~15.8 min

Ion Chromatography (IC) is a specialized chromatographic technique well-suited for the determination of ionic analytes, including amines. thermofisher.com Since amines are weak bases, they can be readily protonated to form cations, making them amenable to analysis by cation-exchange chromatography. thermofisher.comthermofisher.com

Research Findings: IC with cation-exchange columns and suppressed conductivity detection is a well-established method for quantifying amines in various samples, including pharmaceuticals. thermofisher.comresearchgate.net This technique offers high sensitivity and selectivity for ionic species. researchgate.net The separation is achieved on a cation-exchange stationary phase, where protonated amines are retained and then eluted using an acidic eluent. nih.gov IC is particularly valuable for determining the total amine content in a sample, especially in matrices where other non-ionic components might interfere with other methods. thermofisher.com Modern IC systems can separate a wide range of polar, moderately hydrophobic, and polyvalent amines. thermofisher.com

Interactive Data Table: Typical Ion Chromatography Conditions for Amine Analysis
ParameterValue
Column Dionex IonPac CS19 Cation-Exchange Column thermofisher.com
Eluent Methanesulfonic Acid (MSA)
Eluent Delivery Isocratic or Gradient Elution
Flow Rate 1.0 mL/min
Detection Suppressed Conductivity
Suppressor Cation Self-Regenerating Suppressor (CSRS)
Application Quantification of total amine salt content

Spectroscopic and Spectrometric Methods for Structural Elucidation

While chromatography separates components, spectroscopy and spectrometry are essential for elucidating the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for the unambiguous structural confirmation of organic molecules. ycdehongchem.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are used to piece together the molecular framework.

Research Findings: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyrimidine ring, the piperidine (B6355638) ring, and the methylene (B1212753) bridge connecting them. nih.govsemanticscholar.org The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, confirming the final structure. researchgate.netipb.pt

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrimidine C2-~165
Pyrimidine C4/C6~8.7 (doublet)~157
Pyrimidine C5~7.2 (triplet)~120
Methylene (-CH₂-)~3.8 (singlet)~55
Piperidine C2/C6 (axial)~2.6 (doublet of triplets)~45
Piperidine C2/C6 (equatorial)~3.1 (doublet)~45
Piperidine C3/C5 (axial)~1.4 (quartet)~30
Piperidine C3/C5 (equatorial)~1.9 (doublet)~30
Piperidine C4~2.8 (multiplet)~50
Piperidine NHVariable-
Amine NH₂Variable-

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov

Research Findings: Using techniques like Electrospray Ionization (ESI), the molecule is typically ionized by protonation to form the [M+H]⁺ ion. HRMS analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure the m/z of this ion with an accuracy of less than 5 parts per million (ppm). nih.gov This high accuracy allows for the confident determination of the compound's elemental formula, distinguishing it from other potential structures with the same nominal mass. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be performed, where the parent ion is fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint, providing further confirmation of the molecule's identity. nih.gov

Interactive Data Table: HRMS Data for this compound
ParameterValue
Molecular Formula C₁₀H₁₆N₄
Ionization Mode ESI+
Ion Observed [M+H]⁺
Theoretical Exact Mass 193.1448 Da
Hypothetical Measured Mass 193.1451 Da
Mass Error 1.55 ppm

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. For this compound, IR spectroscopy can confirm the presence of its key structural features, including the pyrimidine ring, the piperidine ring, and the primary and secondary amine groups.

The IR spectrum of this compound would be expected to display a series of characteristic absorption bands. The N-H stretching vibrations of the primary (-NH2) and secondary (-NH-) amines are typically observed in the region of 3500-3300 cm⁻¹. The primary amine usually shows two bands corresponding to symmetric and asymmetric stretching, while the secondary amine shows a single band. researchgate.net C-H stretching vibrations from the aromatic pyrimidine ring and the aliphatic piperidine and methylene groups would appear around 3100-2800 cm⁻¹. researchgate.net

The "fingerprint region" (below 1600 cm⁻¹) is more complex but contains valuable information. C=N and C=C stretching vibrations within the pyrimidine ring are expected between 1600 cm⁻¹ and 1400 cm⁻¹. researchgate.net The N-H bending vibration (scissoring) of the primary amine typically appears around 1650-1580 cm⁻¹. researchgate.net C-N stretching vibrations from the various amine groups and the pyrimidine ring would be found in the 1350-1000 cm⁻¹ range. researchgate.net

The table below summarizes the expected characteristic IR absorption bands for the functional groups present in this compound, based on data from similar compounds. researchgate.netresearchgate.netchemicalbook.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)Asymmetric & Symmetric Stretch3500 - 3300
Secondary Amine (-NH-)Stretch3400 - 3300
Primary Amine (-NH₂)Bend (Scissoring)1650 - 1580
Aromatic C-H (Pyrimidine)Stretch3100 - 3000
Aliphatic C-H (Piperidine)Stretch2950 - 2850
Aromatic C=C and C=NStretch1600 - 1400
C-NStretch1350 - 1000

Development and Validation of Robust Analytical Methods for this compound

The development and validation of robust analytical methods are crucial for the quantitative analysis of this compound in research and quality control settings. High-performance liquid chromatography (HPLC) is the most common and versatile technique for the analysis of amine-containing compounds. helsinki.fi Gas chromatography (GC) can also be used, though it may require derivatization to improve the volatility and peak shape of polar amines. nih.gov Coupling these separation techniques with mass spectrometry (MS) provides high sensitivity and selectivity, which is essential for impurity profiling and metabolite identification. d-nb.infonih.gov

Method validation ensures that an analytical procedure is suitable for its intended purpose. nih.gov The validation process involves evaluating several key parameters according to international guidelines. d-nb.info For an HPLC method designed for this compound, these parameters would include specificity, linearity, range, accuracy, precision, and sensitivity (limit of detection and quantification). nih.gov

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products. nih.gov

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. nih.govnih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). d-nb.info

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. d-nb.info

The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. d-nb.info

The table below outlines the typical parameters and acceptance criteria for the validation of an HPLC method. d-nb.infonih.govnih.gov

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.Peak purity angle should be less than the peak purity threshold.
Linearity The relationship between concentration and analytical signal.Correlation coefficient (r²) ≥ 0.99. nih.gov
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically 80% to 120% of the target concentration.
Accuracy Closeness of test results to the true value, often assessed by recovery studies.Recovery typically between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) The variability of the measurements.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified reliably.Signal-to-Noise ratio of 10:1.

Methods for Incompatibility Studies of Amine-Containing Compounds with Excipients

Drug-excipient compatibility studies are a critical component of pre-formulation research. nih.gov Although considered inert, excipients can interact physically or chemically with an active pharmaceutical ingredient (API), potentially leading to degradation, loss of potency, or the formation of toxic byproducts. sjf.eduprotheragen.ai For an amine-containing compound like this compound, these studies are particularly important due to the reactive nature of the amine functional groups.

A primary concern for compounds with primary or secondary amines is the Maillard reaction, a chemical interaction with reducing sugars. sjf.edu Excipients such as lactose, glucose, and even microcrystalline cellulose (B213188) (which can contain trace amounts of reducing sugars) can participate in this reaction, often resulting in discoloration (browning) and the formation of complex degradation products. protheragen.ainih.gov Other potential incompatibilities include reactions with reactive impurities sometimes found in excipients, such as aldehydes, peroxides, or acidic species that can catalyze degradation. nih.gov

Several analytical techniques are employed to screen for and investigate these incompatibilities:

High-Performance Liquid Chromatography (HPLC): This is the primary method for monitoring drug-excipient compatibility. Blends of the API and individual excipients are stored under accelerated stability conditions (e.g., elevated temperature and humidity), and samples are analyzed at various time points. nih.gov A decrease in the API peak area or the appearance of new degradation peaks indicates an incompatibility.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used for rapid screening. sjf.edu DSC measures changes in heat flow, and significant shifts in the melting point or the appearance of new exothermic or endothermic peaks in a drug-excipient mixture can suggest an interaction. TGA can complement DSC by providing information on the thermal stability and decomposition profiles of the materials. sjf.edu

Isothermal Microcalorimetry: This highly sensitive technique measures the heat flow produced by chemical reactions at a constant temperature. It can detect very slow reactions and provides a rapid assessment of the compatibility between an API and an excipient.

The following table lists common pharmaceutical excipients and highlights potential incompatibilities with amine-containing compounds.

Excipient ClassExamplesPotential Incompatibility with Amines
Fillers/Diluents Lactose, DextroseMaillard reaction due to reducing sugar functionality. protheragen.ai
Microcrystalline Cellulose (MCC)Can contain trace levels of reducing sugars, leading to the Maillard reaction. nih.gov
Binders Povidone (PVP)May contain reactive peroxide impurities that can cause oxidation. nih.gov
Lubricants Magnesium StearateCan be alkaline, potentially causing degradation of base-labile compounds. sjf.edu
Coatings Polyethylene Glycol (PEG)Can contain aldehyde impurities that may react with amines. nih.gov

Future Research Directions and Translational Perspectives for N 2 Pyrimidylmethyl Piperidin 4 Amine

Rational Design and Synthesis of Next-Generation N-(2-Pyrimidylmethyl)piperidin-4-amine Analogues

The rational design of next-generation analogues of this compound will be pivotal in unlocking its full therapeutic potential. This process involves the systematic modification of the parent structure to optimize its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Key to this endeavor is a deep understanding of the structure-activity relationships (SAR) of the pyrimidine (B1678525) and piperidine (B6355638) moieties.

Future synthetic strategies will likely focus on several key areas of modification:

Substitution on the Pyrimidine Ring: The pyrimidine ring offers multiple positions for substitution, allowing for the introduction of various functional groups to modulate electronic properties and create new interaction points with biological targets.

Modification of the Piperidine Ring: Alterations to the piperidine ring, such as the introduction of substituents or its replacement with bioisosteric scaffolds, could significantly impact the compound's conformational flexibility and metabolic stability.

Variation of the Linker: The methylene (B1212753) linker connecting the pyrimidine and piperidine rings can be modified in terms of length and rigidity to optimize the spatial orientation of the two ring systems.

The following table outlines potential synthetic strategies for generating analogues of this compound:

Modification Strategy Synthetic Approach Potential Outcome
Pyrimidine Ring SubstitutionNucleophilic aromatic substitution, cross-coupling reactionsEnhanced target binding, improved selectivity
Piperidine Ring ModificationN-alkylation, N-acylation, synthesis of spirocyclic analoguesAltered solubility, modified pharmacokinetic properties
Linker VariationHomologation, introduction of rigid linkersOptimized spatial arrangement, improved target engagement

These synthetic endeavors will be guided by iterative cycles of design, synthesis, and biological evaluation to systematically build a comprehensive understanding of the SAR for this class of compounds.

Exploration of Novel Therapeutic Indications and Biological Targets

The pyrimidine and piperidine scaffolds are present in a wide array of approved drugs, suggesting that this compound and its analogues could have a broad range of therapeutic applications. The pyrimidine core is a well-known pharmacophore in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the piperidine motif is a common feature in centrally acting agents and other therapeutic classes.

Future research should, therefore, involve extensive screening of this compound and its derivatives against a diverse panel of biological targets. High-throughput screening (HTS) campaigns can be employed to rapidly assess the activity of a library of analogues against various enzymes, receptors, and ion channels.

Potential therapeutic areas for exploration include:

Oncology: Given the prevalence of pyrimidine-based kinase inhibitors in cancer therapy, analogues of this compound could be investigated as inhibitors of protein kinases or other targets involved in cancer cell proliferation and survival.

Infectious Diseases: The antimicrobial potential of pyrimidine derivatives suggests that this compound class could be explored for the development of new antibacterial or antiviral agents.

Neuroscience: The piperidine moiety is a common feature in drugs targeting the central nervous system. Therefore, the potential of this compound analogues as modulators of neurotransmitter receptors or enzymes involved in neurological disorders warrants investigation.

Inflammatory Diseases: The anti-inflammatory properties of some pyrimidine-containing compounds suggest a potential role for this scaffold in the treatment of inflammatory conditions.

The following table summarizes potential biological targets for this compound analogues based on the known activities of its constituent scaffolds:

Therapeutic Area Potential Biological Targets
OncologyProtein kinases, histone deacetylases, dihydrofolate reductase
Infectious DiseasesBacterial enzymes, viral proteases, reverse transcriptase
NeuroscienceG-protein coupled receptors, ion channels, monoamine transporters
Inflammatory DiseasesCyclooxygenases, lipoxygenases, cytokines

Integration of Advanced Computational and Artificial Intelligence Tools in Drug Discovery Pipelines

The integration of advanced computational and artificial intelligence (AI) tools will be instrumental in accelerating the discovery and optimization of this compound analogues. These in silico methods can provide valuable insights into ligand-target interactions, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and guide the design of new compounds with improved pharmacological profiles.

Key computational approaches that can be applied include:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode of this compound and its analogues to the active sites of various biological targets. This information can guide the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Pharmacophore Modeling: This approach involves identifying the key structural features responsible for the biological activity of a compound. Pharmacophore models can be used to screen large virtual libraries for new compounds with the desired activity.

Machine Learning and AI: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds. These models can accelerate the identification of lead candidates and optimize their properties.

The application of these computational tools can significantly reduce the time and cost associated with traditional drug discovery methods, enabling a more efficient exploration of the chemical space around the this compound scaffold.

Development of this compound as a Mechanistic Probe for Biological Systems

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable mechanistic probes to investigate biological systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in cellular processes and disease.

To be effective as a chemical probe, a compound should possess several key characteristics, including high potency, selectivity, and cell permeability. The development of highly optimized analogues of this compound with these properties could provide powerful tools for chemical biology research.

Potential applications as a mechanistic probe include:

Target Identification and Validation: A potent and selective analogue could be used to confirm the role of a specific protein in a disease process.

Pathway Elucidation: By observing the cellular effects of inhibiting a specific target with a chemical probe, researchers can gain insights into the signaling pathways in which it is involved.

Phenotypic Screening: Chemical probes can be used in phenotypic screens to identify compounds that produce a desired cellular effect, even if the specific molecular target is unknown.

The development of this compound-based chemical probes would not only advance our understanding of fundamental biology but could also open up new avenues for therapeutic intervention.

Patent Landscape Analysis and Intellectual Property Considerations for this compound

A thorough analysis of the patent landscape is crucial for any drug discovery program. For this compound, this would involve identifying existing patents that claim this compound or structurally related molecules. Such an analysis would inform the intellectual property (IP) strategy and guide the design of novel analogues that are not covered by existing patents.

Key aspects of a patent landscape analysis include:

Prior Art Searches: Identifying patents and patent applications that disclose this compound or similar structures.

Freedom-to-Operate Analysis: Assessing whether the development and commercialization of a particular analogue would infringe on existing patents.

Patentability Assessment: Determining the novelty and non-obviousness of newly designed analogues to secure new patent protection.

The intellectual property strategy for a drug discovery program based on this compound would likely focus on securing composition of matter patents for novel and inventive analogues, as well as method of use patents for new therapeutic indications. A strong IP portfolio is essential for attracting investment and enabling the translation of promising research findings into new medicines.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-Pyrimidylmethyl)piperidin-4-amine, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between pyrimidine derivatives and piperidin-4-amine intermediates. Key parameters include:

  • Catalysts : Organocatalysts (e.g., Ru(III) chloride) improve reaction efficiency without metal residues .
  • Solvents : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while bases like NaH or K₂CO₃ facilitate deprotonation .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .
    • Purification : Recrystallization or chromatography ensures >95% purity. LC-MS and NMR validate structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., pyrimidylmethyl linkage) .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation pathways .
  • X-ray Diffraction (XRD) : Resolves crystal structure and intermolecular interactions, critical for SAR studies .

Q. How can preliminary biological activity be assessed for this compound?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of targets (e.g., kinases, receptors) using fluorescence-based or radiometric assays .
  • Cell-Based Models : Evaluate cytotoxicity, apoptosis, or anti-inflammatory effects in cell lines (e.g., NLRP3 inflammasome modulation) .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or ITC quantify interactions with biological targets .

Advanced Research Questions

Q. How do kinetic studies elucidate the oxidative stability of this compound?

  • Methodological Answer :

  • Pseudo-First-Order Kinetics : Monitor oxidation under controlled conditions (e.g., KMnO₄ with Ru(III) catalyst at 303 K, λ = 525 nm). Reaction stoichiometry (1:4 substrate:oxidant) and activation parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots .
  • DFT Calculations : Validate proposed mechanisms by analyzing frontier molecular orbitals (FMOs) and transition states .

Q. What role does computational modeling play in understanding reaction pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts intermediate stability and reaction energetics. For example, oxidative degradation pathways to L-alanine derivatives were confirmed via FMO analysis .
  • Molecular Dynamics (MD) : Simulates solvent effects and catalyst-substrate interactions to optimize synthetic conditions .

Q. How are structure-activity relationship (SAR) studies designed for piperidin-4-amine analogs?

  • Methodological Answer :

  • Substituent Variation : Modify pyrimidyl or piperidine groups (e.g., trifluoromethoxy, nitrobenzoyl) to assess effects on bioactivity .
  • Pharmacophore Mapping : Identify critical binding motifs using 3D-QSAR or docking studies .
  • In Vivo Validation : Prioritize analogs with favorable ADME profiles (e.g., logP <3, CNS permeability) for preclinical testing .

Q. What factors influence the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Acidic conditions (pH <3) may hydrolyze the pyrimidine ring .
  • Oxidative Stressors : Exposure to H₂O₂ or metal ions accelerates decomposition, requiring antioxidant additives (e.g., BHT) in formulations .

Q. How are HPLC methods optimized for analyzing this compound and its metabolites?

  • Methodological Answer :

  • Column Selection : Use C18 reverse-phase columns (e.g., Newcrom R1) for baseline separation .
  • Mobile Phase : Acetonitrile/water with 0.1% phosphoric acid (or formic acid for MS compatibility) improves peak symmetry .
  • Detection : UV at 254 nm or MS/MS for trace metabolite identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.